molecular formula C7H6ClF2N B12954015 2-Chloro-4-(difluoromethyl)-3-methylpyridine

2-Chloro-4-(difluoromethyl)-3-methylpyridine

Cat. No.: B12954015
M. Wt: 177.58 g/mol
InChI Key: VIFCKSUZKNMSRW-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-3-methylpyridine is a chemical compound with the molecular formula C7H6ClF2N It is a derivative of pyridine, characterized by the presence of chlorine, difluoromethyl, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase-transfer catalysis and other advanced techniques may be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
  • 2-Chloro-5-fluoropyridine
  • 2-Fluoro-4-(difluoromethyl)pyridine

Uniqueness

2-Chloro-4-(difluoromethyl)-3-methylpyridine is unique due to the presence of both chlorine and difluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)-3-methylpyridine

InChI

InChI=1S/C7H6ClF2N/c1-4-5(7(9)10)2-3-11-6(4)8/h2-3,7H,1H3

InChI Key

VIFCKSUZKNMSRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)C(F)F

Origin of Product

United States

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